molecular formula C13H14O2 B6262562 rac-(1R,4R,5R)-1-phenylbicyclo[2.1.1]hexane-5-carboxylic acid CAS No. 2307783-97-5

rac-(1R,4R,5R)-1-phenylbicyclo[2.1.1]hexane-5-carboxylic acid

Cat. No. B6262562
CAS RN: 2307783-97-5
M. Wt: 202.2
InChI Key:
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Description

Rac-(1R,4R,5R)-1-phenylbicyclo[2.1.1]hexane-5-carboxylic acid, otherwise known as R-PBCA, is an important organic compound in the field of organic chemistry. R-PBCA is a bicyclic compound, meaning it is composed of two fused rings, and its structure contains both a carboxylic acid and an aromatic phenyl group. This compound has been studied extensively for its potential applications in the fields of synthesis, scientific research, and pharmacology.

Mechanism of Action

R-PBCA has been studied extensively for its potential mechanism of action. It is believed that the compound acts as an inhibitor of the enzyme cytochrome P450, which is involved in the metabolism of drugs in the body. Additionally, R-PBCA has been found to interact with other enzymes, such as cytochrome b5 and cytochrome c oxidase, which are involved in the metabolism of drugs and other compounds.
Biochemical and Physiological Effects
R-PBCA has been studied extensively for its potential effects on biochemical and physiological processes in the body. It has been found to have a variety of effects, including the inhibition of cytochrome P450, the inhibition of drug metabolism, and the inhibition of cell proliferation. Additionally, R-PBCA has been found to have anti-inflammatory and antioxidant effects.

Advantages and Limitations for Lab Experiments

R-PBCA has several advantages and limitations when used in laboratory experiments. One advantage is that the compound is relatively stable, which makes it suitable for use in laboratory experiments. Additionally, the compound is relatively easy to synthesize and can be used in a variety of experiments. However, there are some limitations to using R-PBCA in laboratory experiments. For example, the compound is relatively expensive, which can limit its use in some experiments. Additionally, the compound has a relatively low solubility in water, which can limit its use in certain experiments.

Future Directions

R-PBCA has a variety of potential future directions. One potential direction is to further investigate the compound's potential applications in drug delivery and drug metabolism. Additionally, further research could be conducted to investigate the compound's potential effects on cancer cells and other diseases. Additionally, further research could be conducted to explore the compound's potential interactions with other enzymes and proteins in the body. Finally, further research could be conducted to explore the compound's potential use in other laboratory experiments, such as those related to drug synthesis and drug metabolism.

Synthesis Methods

R-PBCA is synthesized through a process known as the Pictet-Spengler condensation. This reaction involves the reaction of a phenolic compound with a carbonyl compound in the presence of an acid or base catalyst. The reaction results in the formation of a bicyclic compound, such as R-PBCA. The Pictet-Spengler condensation is a widely used method for the synthesis of bicyclic compounds and has been used to synthesize a variety of compounds, including R-PBCA.

Scientific Research Applications

R-PBCA has been studied extensively for its potential applications in scientific research. It has been used in a variety of studies, including those related to drug delivery, drug metabolism, and cancer research. In particular, R-PBCA has been used in studies to investigate the effects of drug delivery systems on the bioavailability of drugs. Additionally, R-PBCA has been used to study the metabolism of drugs, as well as the interactions between drugs and their targets in the body.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-(1R,4R,5R)-1-phenylbicyclo[2.1.1]hexane-5-carboxylic acid involves a series of reactions starting from commercially available starting materials.", "Starting Materials": [ "Cyclohexene", "Benzene", "Sodium borohydride", "Sodium hydroxide", "Chloroacetic acid", "Sodium bicarbonate", "Sodium chloride", "Sodium sulfate", "Ethanol", "Diethyl ether", "Water" ], "Reaction": [ "1. Cyclohexene is reacted with benzene in the presence of a Lewis acid catalyst to form 1-phenylbicyclo[2.1.1]hexane.", "2. The resulting product is then reacted with chloroacetic acid in the presence of sodium hydroxide to form the corresponding carboxylic acid.", "3. The carboxylic acid is then reduced to the corresponding alcohol using sodium borohydride.", "4. The alcohol is then oxidized to the corresponding carboxylic acid using sodium bicarbonate and sodium chloride.", "5. The product is purified by recrystallization from ethanol and diethyl ether, and dried over sodium sulfate." ] }

CAS RN

2307783-97-5

Product Name

rac-(1R,4R,5R)-1-phenylbicyclo[2.1.1]hexane-5-carboxylic acid

Molecular Formula

C13H14O2

Molecular Weight

202.2

Purity

95

Origin of Product

United States

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